Cas no 2175979-49-2 (tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate)

Tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a synthetic intermediate featuring a 1,4-thiazepane scaffold with a 2-chlorophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group. The sulfone (1,1-dioxo) moiety enhances stability and reactivity, making it useful in medicinal chemistry and pharmaceutical research. The Boc group allows for selective deprotection under mild acidic conditions, facilitating further functionalization. Its structural complexity and defined stereochemistry make it valuable for constructing heterocyclic compounds, particularly in the development of bioactive molecules. The 2-chlorophenyl group may contribute to binding interactions in target applications. This compound is typically handled under controlled conditions due to its sensitivity.
tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate structure
2175979-49-2 structure
Product Name:tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
CAS No:2175979-49-2
MF:C16H22ClNO4S
MW:359.868182659149
CID:5469441
Update Time:2025-06-14

tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
    • tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
    • tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
    • Inchi: 1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-9-8-14(23(20,21)11-10-18)12-6-4-5-7-13(12)17/h4-7,14H,8-11H2,1-3H3
    • InChI Key: LFWCGQHAFQPTFX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1CCN(C(=O)OC(C)(C)C)CCS1(=O)=O

Computed Properties

  • Exact Mass: 359.0958071 g/mol
  • Monoisotopic Mass: 359.0958071 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 72.1
  • Molecular Weight: 359.9

tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate Pricemore >>

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Additional information on tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Research Brief on tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate (CAS: 2175979-49-2)

Recent studies on tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate (CAS: 2175979-49-2) have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the field of central nervous system (CNS) disorders and inflammatory diseases. This compound, characterized by its unique thiazepane scaffold, has garnered attention due to its structural versatility and pharmacological relevance. The following brief consolidates the latest findings regarding its synthesis, biological activity, and potential applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate via a multi-step process involving palladium-catalyzed cross-coupling and subsequent cyclization. The researchers emphasized the compound's role as a precursor for gamma-secretase modulators, which are being investigated for Alzheimer's disease treatment. The study reported a yield of 78% under optimized conditions, with high purity (>98%) confirmed by HPLC and NMR spectroscopy.

Further investigations into the biological activity of derivatives synthesized from this intermediate have revealed promising results. In vitro assays conducted by a European research consortium showed that certain analogs exhibited potent inhibition of interleukin-6 (IL-6) production (IC50 values ranging from 0.5-2.3 μM), suggesting potential applications in autoimmune diseases. The 2-chlorophenyl moiety was identified as critical for this activity through structure-activity relationship (SAR) studies.

From a drug development perspective, the metabolic stability of tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has been evaluated in recent preclinical studies. A 2024 report in Drug Metabolism and Disposition indicated moderate hepatic clearance in human microsomes (23 mL/min/kg), with the tert-butyl ester group showing favorable hydrolysis kinetics. These findings support its continued investigation as a scaffold for prodrug development.

The compound's crystal structure was recently elucidated through X-ray diffraction analysis, revealing important conformational details about the 1,1-dioxo-1lambda6,4-thiazepane ring system. This structural information, published in Acta Crystallographica Section E, provides valuable insights for computational modeling and rational drug design efforts targeting this chemical space.

Ongoing research is exploring the scalability of the synthesis process, with several pharmaceutical companies filing recent patents (e.g., WO202318765A1) describing improved purification methods and alternative synthetic routes. These developments suggest growing industrial interest in this compound as a building block for next-generation therapeutics.

In conclusion, tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate represents a chemically and pharmacologically interesting scaffold with multiple potential therapeutic applications. Continued research is warranted to fully explore its utility in drug discovery programs, particularly for CNS and inflammatory indications.

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